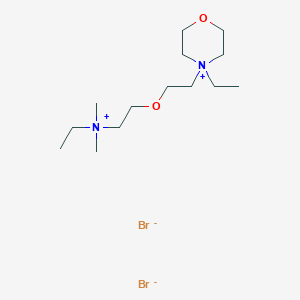
Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide is a quaternary ammonium compound with the molecular formula C14H32N2O2Br2 and a molecular weight of 420.228 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with ethyl groups and connected through ethoxy linkages to an ethyldimethylammonium group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide typically involves the quaternization of tertiary amines. The process begins with the reaction of 4-ethylmorpholine with ethylene oxide to form the intermediate 2-(2-(4-ethylmorpholino)ethoxy)ethanol. This intermediate is then reacted with ethyldimethylamine in the presence of a brominating agent such as hydrobromic acid to yield the final dibromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide, chloride, and acetate ions. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation/Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield the corresponding hydroxide salt, while oxidation might produce various oxidized derivatives.
Applications De Recherche Scientifique
Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in formulations of disinfectants and cleaning agents due to its biocidal properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylammonium Bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used in disinfectants and antiseptics.
Cetyltrimethylammonium Bromide: Commonly used in biochemical research and as a surfactant.
Uniqueness
Ammonium, (2-(2-(4-ethylmorpholino)ethoxy)ethyl)ethyldimethyl-, dibromide is unique due to its specific structure, which imparts distinct physicochemical properties. The presence of the morpholine ring and ethoxy linkages enhances its solubility and effectiveness as a phase-transfer catalyst compared to other quaternary ammonium compounds .
Propriétés
Numéro CAS |
64039-08-3 |
|---|---|
Formule moléculaire |
C14H32Br2N2O2 |
Poids moléculaire |
420.22 g/mol |
Nom IUPAC |
ethyl-[2-[2-(4-ethylmorpholin-4-ium-4-yl)ethoxy]ethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C14H32N2O2.2BrH/c1-5-15(3,4)7-11-17-12-8-16(6-2)9-13-18-14-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
DFPHFJOBKOEGQC-UHFFFAOYSA-L |
SMILES canonique |
CC[N+]1(CCOCC1)CCOCC[N+](C)(C)CC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


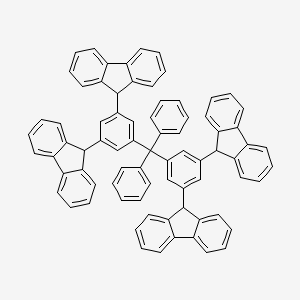
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14101049.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101057.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide](/img/structure/B14101058.png)
![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14101061.png)
![7-Chloro-1-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101066.png)
![2-Ethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101071.png)
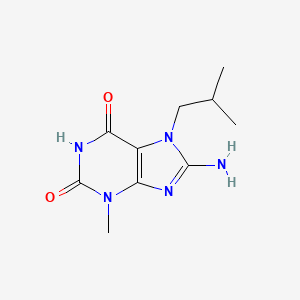
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14101081.png)
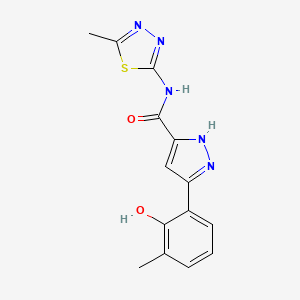
![4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14101095.png)
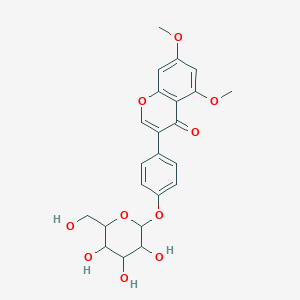
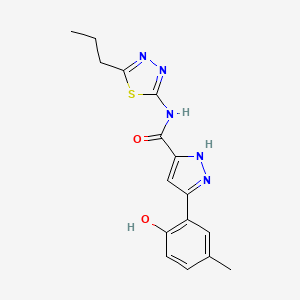
![3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14101111.png)
